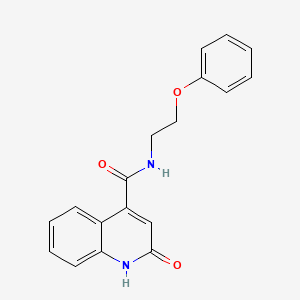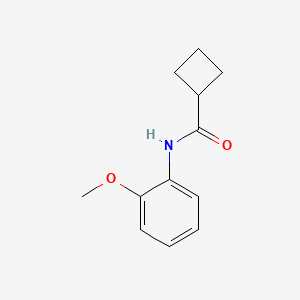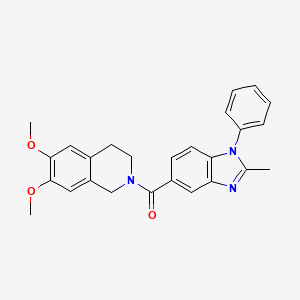![molecular formula C19H16N4O3 B7477986 [2-Oxo-2-(2-phenylanilino)ethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7477986.png)
[2-Oxo-2-(2-phenylanilino)ethyl] 3-aminopyrazine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-Oxo-2-(2-phenylanilino)ethyl] 3-aminopyrazine-2-carboxylate, also known as KGP94, is a novel compound that has been synthesized for its potential use in scientific research. KGP94 is a derivative of pyrazinecarboxamide and has been shown to exhibit a range of biochemical and physiological effects that make it a promising candidate for further investigation.
作用機序
The exact mechanism of action of [2-Oxo-2-(2-phenylanilino)ethyl] 3-aminopyrazine-2-carboxylate is not yet fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis, which is essential for cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its potential as an anticancer agent, this compound has also been shown to exhibit a range of other biochemical and physiological effects. These include anti-inflammatory and antioxidant effects, as well as the ability to modulate the immune system.
実験室実験の利点と制限
One advantage of [2-Oxo-2-(2-phenylanilino)ethyl] 3-aminopyrazine-2-carboxylate is its relatively low toxicity, which makes it a promising candidate for further investigation in animal models and potentially in humans. However, one limitation of this compound is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are a number of potential future directions for research on [2-Oxo-2-(2-phenylanilino)ethyl] 3-aminopyrazine-2-carboxylate. One area of interest is its potential as an anticancer agent, and further studies are needed to investigate its efficacy in animal models and potentially in humans. Other potential future directions include investigating its potential as an anti-inflammatory or antioxidant agent, as well as its ability to modulate the immune system. Additionally, further studies are needed to investigate the exact mechanism of action of this compound and to identify potential targets for its use in scientific research.
合成法
The synthesis of [2-Oxo-2-(2-phenylanilino)ethyl] 3-aminopyrazine-2-carboxylate involves a multi-step process that begins with the reaction of 2-phenylaniline with ethyl acetoacetate to form 2-(2-phenylanilino)ethyl acetoacetate. This compound is then reacted with hydrazine hydrate to form 2-(2-phenylanilino)ethyl hydrazinecarboxylate, which is subsequently reacted with ethyl chloroformate to form this compound.
科学的研究の応用
[2-Oxo-2-(2-phenylanilino)ethyl] 3-aminopyrazine-2-carboxylate has been shown to exhibit a range of potential applications in scientific research. One area of interest is its potential as an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further investigation as a potential cancer therapy.
特性
IUPAC Name |
[2-oxo-2-(2-phenylanilino)ethyl] 3-aminopyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c20-18-17(21-10-11-22-18)19(25)26-12-16(24)23-15-9-5-4-8-14(15)13-6-2-1-3-7-13/h1-11H,12H2,(H2,20,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROUVQNVVXLWPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)COC(=O)C3=NC=CN=C3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(3-Fluorophenyl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7477911.png)
![N-[2-(cyclopropylcarbamoyl)phenyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide](/img/structure/B7477913.png)


![3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B7477932.png)
![[2-(2-Cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7477940.png)
![[4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B7477941.png)
![3-methylsulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7477953.png)

![[4-(3-Chlorophenyl)sulfonylpiperazin-1-yl]-(2,4-difluorophenyl)methanone](/img/structure/B7477973.png)
![1-[(2-chlorophenyl)methyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7477976.png)

